(R)-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane
Overview
Description
®-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane is a chiral compound with a unique structure that includes an amino group, a fluoro substituent, and two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Fluoroalkyl Intermediate: This step involves the introduction of the fluoro group into the alkyl chain. A common reagent for this purpose is diethylaminosulfur trifluoride (DAST).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of ®-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
®-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane can undergo various types of chemical reactions:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The fluoro group can be reduced under specific conditions to form the corresponding hydrocarbon.
Substitution: The fluoro group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with thiol or amine groups.
Scientific Research Applications
®-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: It is used in the development of new materials with unique properties due to the presence of the fluoro group.
Mechanism of Action
The mechanism of action of ®-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The phenyl rings contribute to the compound’s overall stability and interaction with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane: The enantiomer of the compound, which may have different biological activities.
2-Amino-1-fluoro-1,1-diphenylpentane: A similar compound without the methyl group.
2-Amino-4-methyl-1,1-diphenylpentane: A similar compound without the fluoro group.
Uniqueness
®-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane is unique due to the presence of both the fluoro and amino groups, which confer specific chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, as different enantiomers can have significantly different effects.
This detailed article provides a comprehensive overview of ®-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-1-fluoro-4-methyl-1,1-diphenylpentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN/c1-14(2)13-17(20)18(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,20H2,1-2H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTGGQHFGXMDGP-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584258 | |
Record name | (2R)-1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352535-74-1 | |
Record name | (2R)-1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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